molecular formula C13H16N2O4 B1618116 Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate CAS No. 7595-60-0

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1618116
CAS No.: 7595-60-0
M. Wt: 264.28 g/mol
InChI Key: HKORQLPDNXLTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a piperidine-derived compound featuring a 4-nitrophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position. The nitro group at the para position of the phenyl ring introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Piperidine N-oxides.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate has several notable applications in research:

Pharmaceutical Research

  • Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and pain management .
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, specifically against retroviral diseases like HIV .

Organic Synthesis

  • Building Block for Complex Molecules : this compound is utilized as a building block in synthesizing more complex organic molecules, facilitating various chemical transformations such as coupling reactions.

Material Science

  • Development of Novel Materials : The compound's unique structure allows it to be used in developing new materials, including polymers with specific properties tailored for industrial applications .

Biological Studies

  • Biochemical Probes : It is investigated as a biochemical probe to study enzyme interactions, particularly in understanding the mechanisms of action for various biological processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral PropertiesDemonstrated efficacy against HIV, indicating potential as a therapeutic agent .
Study BOrganic SynthesisHighlighted its role as an intermediate in synthesizing complex molecules with biological activity .
Study CEnzyme InteractionInvestigated its use as a probe for studying enzyme kinetics and interactions, revealing significant insights into metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Variants: Methyl vs. Ethyl Esters

A direct analog of the compound is Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7), where the methyl ester is replaced with an ethyl ester. This substitution increases the molecular weight slightly (methyl: ~265 g/mol vs. Both compounds share the 4-nitrophenyl group, suggesting similar electronic profiles but divergent steric and solubility behaviors due to the ester chain length .

Table 1: Comparison of Ester Variants

Compound Molecular Formula Molar Mass (g/mol) Key Feature
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate C₁₃H₁₄N₂O₄ ~265 Methyl ester, nitro group
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate C₁₄H₁₆N₂O₄ ~279 Ethyl ester, nitro group

Substituent Variations on the Piperidine Ring

The piperidine ring’s nitrogen and carboxylate positions can be modified to yield diverse derivatives:

  • This substitution increases molecular weight (326.19 g/mol) and introduces a bromine atom, which may alter electronic properties and reactivity.
  • Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate (CAS 175278-29-2): Features a fluorophenethyl substituent. Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, while the phenethyl chain introduces greater hydrophobicity .
  • Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate: A highly complex derivative with a diaminopteridinyl group. This modification drastically increases molecular complexity (59 atoms) and likely impacts binding affinity in biological systems, though its applications remain speculative without direct data .

Table 2: Substituent-Driven Variations

Compound Substituent Molecular Formula Molar Mass (g/mol) Notable Property
This compound 4-nitrophenyl C₁₃H₁₄N₂O₄ ~265 Electron-withdrawing nitro
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate 4-bromobenzoyl C₁₄H₁₆BrNO₃ 326.19 Bromine-enhanced lipophilicity
Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate 4-fluorophenethyl C₁₆H₁₉FNO₂ ~276 Fluorine-enhanced stability

Physicochemical Properties

  • Molecular Weight : Ranges from ~265 g/mol (nitrophenyl derivative) to 326.19 g/mol (bromobenzoyl analog), indicating that bulkier substituents increase molecular size and may reduce diffusion rates .

Biological Activity

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological effects based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving piperidine derivatives and nitrophenyl substitutions. The general synthetic route typically includes the reaction of piperidine with 4-nitrobenzaldehyde, followed by reduction and esterification processes. The compound's structure features a piperidine ring substituted with a 4-nitrophenyl group, which is crucial for its biological activity.

Key Structural Features:

  • Piperidine Ring: Essential for the compound's interaction with biological targets.
  • 4-Nitrophenyl Group: Enhances the lipophilicity and potential binding affinity to various receptors.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit notable antibacterial and antifungal properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansModerate activity (exact MIC not specified)

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in regulating endocannabinoid levels in the brain, which can influence pain perception and other physiological processes.

Research indicates that modifications to the piperidine structure can significantly affect the inhibitory potency against these enzymes. For instance, compounds with a bulky substituent at the piperidine nitrogen showed enhanced selectivity for MAGL over FAAH .

Case Study 1: Analgesic Effects

In vivo studies conducted on mice demonstrated that this compound administration led to increased levels of endocannabinoids in the brain, resulting in significant analgesic effects. The behavioral assays indicated that the compound could effectively reduce pain responses in various pain models, highlighting its potential therapeutic application in pain management .

Case Study 2: Antifungal Activity

A comparative study on various piperidine derivatives revealed that this compound exhibited robust antifungal activity against Candida species. The compound's mechanism was attributed to its ability to disrupt fungal cell membrane integrity, leading to cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylate derivative with a nitroaromatic moiety. For example:

Nucleophilic Substitution : React ethyl piperidine-4-carboxylate with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile.

Esterification : Convert the intermediate to the methyl ester using methanol and catalytic sulfuric acid .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.
Key Intermediates : Ethyl piperidine-4-carboxylate, 4-nitrobenzyl bromide, and the tert-butyloxycarbonyl (Boc)-protected intermediate.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., nitrophenyl at N1, methyl ester at C4). Key signals include aromatic protons (~8.2 ppm for nitro group) and piperidine ring protons (2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS (e.g., calculated m/z for C₁₃H₁₄N₂O₄: 278.09) .
  • Elemental Analysis : Match experimental and theoretical C/H/N/O percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale syntheses?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity and reduce side reactions. Evidence suggests cyclic ethers like THF improve yields in similar piperidine couplings .
  • Catalytic Systems : Employ coupling agents like EDCI/HOBt for amide or ester bond formation, as demonstrated in analogous piperidine syntheses (yields >80%) .
  • Temperature Control : Maintain reflux conditions (70–90°C) for nitro-group stability while avoiding decomposition .

Q. What analytical techniques resolve contradictions in biological activity data for nitro-substituted piperidine derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to account for non-linear effects.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .
  • Receptor Binding Assays : Compare binding affinities (e.g., via SPR or radioligand displacement) to isolate target-specific effects from off-target interactions .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Hydrolytic Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Nitro groups are generally stable in acidic conditions but may undergo reduction in alkaline media .
  • Light Sensitivity : Store solutions in amber vials to prevent nitro-to-nitrite photodegradation .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., sigma-1 or opioid receptors) based on piperidine scaffold precedents .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

Q. Data Interpretation & Method Development

Q. How to address discrepancies in reported synthetic yields for structurally similar piperidine derivatives?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or TLC to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .
  • Comparative Solvent Screening : Test solvents like toluene (for high-temperature stability) vs. acetone (for solubility) to optimize step-specific yields .

Q. What HPLC conditions are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • Mobile Phase : Methanol:buffer (65:35 v/v) with 0.1% trifluoroacetic acid (TFA) for peak sharpness .
  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) at 1.0 mL/min flow rate.
  • Detection : UV at 254 nm (nitro group absorbance) with retention time ~12–14 minutes .

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-13(16)10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKORQLPDNXLTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322867
Record name methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-60-0
Record name 7595-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-fluoro-4-nitrobenzene (3.5 g, 24.81 mmol), methyl piperidine-4-carboxylate (4.26 g, 29.77 mmol) and K2CO3 in 40 mL of ACN, was stirred at reflux overnight. The mixture was added to 150 mL of water, extracted with EA, dried over Na2SO4. The volatiles were removed in vacuo, and the residue was purified by chromatography with PE/EA (10:1˜2:1) to give 3.84 g of methyl 1-(4-nitrophenyl)piperidine-4-carboxylate.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoro nitrobenzene (1a, 3.1 g, 22 mmol) and methyl 4-piperidine carboxylate (2, 3.15 g, 22 mmol) in DMF solvent and K2CO3 (7.6 g, 55 mmol) as base and heated at 80° C. for 10 h, after completion of the reaction, reaction is poured into ice water and extracted into ethyl acetate finally purification by column chromatography to afford pure compound methyl 1-(4-nitrophenyl)-4-piperidinecarboxy-late (3a, 4.93 g, 85%). To a stirred solution of ester (3a, 4.75 g, 18 mmol) in ethanol, NH2NH2. H2O (2.25 g, 45 mmol) is added and refluxed for 24 h. After completion of the reaction ethanol is evaporated under vacuum and water is added and extracted into ethyl acetate finally purification by column chromatography to afford pure compound 1-(4-nitrophenyl)-4-piperidinecarbohydrazide (4a, 3.99 g, 84%). Addition N,N-dimethyl carbamyl chloride (1.29 g, 12 mmol) to hydrazide (4a, 3.17 g, 12 mmol) in pyridine at room temperature (27° C.) and followed by reflux at temperature 85° C. for 2.5 h. After completion of the reaction, the reaction mixture is cooled and filtered. The residue is recrystallized from water to get 5-[1-(4-nitrophenyl)-4-piperidyl]-2,3-dihydro-1,3,4-oxadiazol-2-one (5a, 1.39 g, 40%). Nitro compound (5a, 1.16 g, 4 mmol) on reduction with SnCl2.2H2O (2.71 g, 12 mmol) in methanol and refluxed at 65° C. for 4 h, after completion of reaction methanol is evaporated under vacuum and to this saturated sodium bicarbonate solution is added to quench the excess stannous chloride and filtered through celite bed and purified in silica column (60-120) to afforded pure compound 5-[1-(4-aminophenyl)-4-piperidyl]-2,3-dihydro-1,3,4-oxadiazol-2-one (7a, 884 mg, 85%). To a stirred solution of 5-nitro2-furanoic acid (0.16 g, 1 mmol) in DMF add HOBT (Hydroxybenzotriazole) (0.14 g, 1 mmol), EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide)) (0.19 g, 1 mmol) and amine compound (7a, 0.26 g, 1 mmol) and stirred for 2 h at room temperature (27° C.), after completion of the reaction, reaction mixture is poured into ice water and extracted into chloroform finally purification by column chromatography using ethyl acetate-hexane (7:3) as eluant to afford pure compound N2-4-[4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidino]phenyl-5-nitro-2-furamide (8a, 323 mg, 81%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoronitrobenzene (0.70 g, 4.96 mmol) in THF (8 mL) was added piperadine-4-carboxylic acid methyl ester (0.71 g, 4.96 mmol) and diisopropylethylamine (0.66 g, 5.11 mmol). The mixture was heated in a microwave oven at 150° C. for 1.5 hr. The resulting mixture was extracted with ethyl acetate and hydrochloric acid (0.2 N). The organic layer was washed with brine and concentrated sodium bicarbonate solution. After the evaporation of solvents, the residue was purified through a Biotage flash column chromatography using ethyl acetate and hexanes (1:1 ratio) to give a yellow solid as 1-(4-nitrophenyl)-piperidine-4-carboxylic acid methyl ester (490 mg). 1H-NMR is consistent with the structure.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of methyl piperidine-4-carboxylate (2.70 g), 1-fluoro-4-nitrobenzene (6.00 g) and triethylamine (6.80 g) in acetonitrile (60 mL) was refluxed overnight, and concentrated under reduced pressure. To the residue was added ethyl acetate, and the mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give the title compound (3.80 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.